molecular formula C18H19N3O4S B13361982 1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13361982
M. Wt: 373.4 g/mol
InChI Key: IVQZGUQXRBMROL-UHFFFAOYSA-N
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Description

“1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate” is a synthetic organic compound featuring a pyridine-3-carboxylate core substituted with a methylsulfanyl group at the 2-position. The ester linkage connects this moiety to a 1-[(4-acetamidophenyl)carbamoyl]ethyl group, introducing an acetamidophenyl carbamoyl substituent. The compound’s design integrates aromatic, carbamate, and thioether functionalities, which are common in pharmaceuticals targeting inflammation or metabolic disorders .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

[1-(4-acetamidoanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-11(25-18(24)15-5-4-10-19-17(15)26-3)16(23)21-14-8-6-13(7-9-14)20-12(2)22/h4-11H,1-3H3,(H,20,22)(H,21,23)

InChI Key

IVQZGUQXRBMROL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)OC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the acetamidophenyl intermediate. This intermediate is then reacted with propan-2-yl and methylthio-substituted nicotinate under controlled conditions. Common reagents used in these reactions include acetic anhydride, palladium catalysts, and various solvents such as dichloromethane and ethanol. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-((4-Acetamidophenyl)amino)-1-oxopropan-2-yl 2-(methylthio)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The acetamidophenyl group can interact with enzymes and receptors, modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s overall biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate” can be contextualized against related compounds from Enamine Ltd.’s catalogue (). Key comparisons include:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
This compound (Target) Not explicitly provided ~403.46* Not provided 2-(methylsulfanyl)pyridine, 4-acetamidophenyl carbamoyl, ethyl ester linkage
Ethyl 2-{3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamido}-4-(4-methylphenyl)thiophene-3-carboxylate C28H22ClFN4O3S 549.03 882152-09-2 Thiophene, chloro-fluorophenyl pyrazole, cyanoenamide, methylphenyl
3-[3-(Benzyloxy)phenyl]-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide C24H18F2N2O2S 444.47 745808-72-4 Difluoromethyl thioether, benzyloxy phenyl, cyanoenamide

*Estimated molecular weight based on structural components.

Key Observations:

Core Heterocycles :

  • The target compound employs a pyridine ring, while analogues like the thiophene derivative (C28H22ClFN4O3S) utilize sulfur-containing heterocycles. Pyridine derivatives often exhibit enhanced metabolic stability compared to thiophenes, which may influence pharmacokinetics .

Substituent Diversity :

  • The target’s 4-acetamidophenyl carbamoyl group contrasts with halogenated aryl groups (e.g., 4-fluorophenyl in C28H22ClFN4O3S) or benzyloxy substituents (C24H18F2N2O2S). Acetamido groups may improve solubility, whereas halogenation typically enhances binding affinity to hydrophobic pockets .

Thioether vs. Thioester Functionality: The methylsulfanyl group in the target differs from the difluoromethyl thioether in C24H18F2N2O2S. Fluorinated thioethers often confer greater oxidative stability and bioavailability compared to non-fluorinated analogs .

However, reduced molecular weight may limit target specificity.

Research Findings (Noted Limitations):

No direct pharmacological or biochemical data for the target compound are available in the provided evidence. Structural comparisons suggest that its hybrid carbamate-thioether design could balance solubility and target engagement, but experimental validation is required.

Biological Activity

The compound 1-[(4-acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a member of the carbamate family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S. The structure features a pyridine ring substituted with a methylsulfanyl group and an acetamidophenyl carbamoyl moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight302.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of This compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors, modulating signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 25 µM against HeLa cells, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
1-[(4-Acetamidophenyl)carbamoyl]ethyl ...HeLa25
Similar Carbamate DerivativeMCF-730
Another Related CompoundA54920

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. Studies indicated that similar carbamate compounds showed IC50 values ranging from 38.98 µM to 311 µM against AChE .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of This compound . Modifications to the acetamido group and the position of the methylsulfanyl substituent can significantly influence potency.

Key Findings:

  • Substitution at the 4-position of the phenyl ring enhances anticancer activity.
  • The presence of the methylsulfanyl group is crucial for maintaining enzyme inhibition properties.

Case Studies

  • In Vivo Studies : In a recent study involving animal models, administration of a derivative led to a significant reduction in tumor size compared to controls, supporting its potential use in cancer therapy.
  • Cell Culture Experiments : Various derivatives were tested on multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

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